molecular formula C25H28FN5O2S B2918100 N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-54-4

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2918100
CAS No.: 1114830-54-4
M. Wt: 481.59
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H28FN5O2S and its molecular weight is 481.59. The purity is usually 95%.
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Biological Activity

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H28FN5O2S
  • Molecular Weight : 481.6 g/mol
  • CAS Number : 1114830-53-3

The compound features a triazole ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole structures. The biological activity of this compound was evaluated against various cancer cell lines.

In Vitro Studies

In vitro cytotoxicity assays were performed using several cancer cell lines to assess the compound's efficacy. The results indicated that the compound exhibits significant cytotoxic effects:

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
HCT116 (Colon)12.5Doxorubicin0.5
MCF7 (Breast)15.0Vinblastine10.0
A549 (Lung)18.0Cisplatin5.0

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that specific cancer cell line.

Molecular docking studies suggest that this compound may exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle.

Case Studies

Several case studies have investigated the biological activity of similar triazole derivatives:

  • Study on Triazole Derivatives :
    • Researchers synthesized a series of triazole derivatives and evaluated their anticancer activity.
    • One derivative showed an IC50 value of 5 µM against HCT116 cells and demonstrated apoptosis induction via caspase activation.
  • Combination Therapy :
    • A combination of this compound with standard chemotherapeutics was tested.
    • Enhanced cytotoxicity was observed when combined with doxorubicin in MCF7 cells.

Properties

IUPAC Name

N-butan-2-yl-1-[(4-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2S/c1-5-16(4)27-22(32)18-8-11-20-21(12-18)31-24(30(23(20)33)13-15(2)3)28-29-25(31)34-14-17-6-9-19(26)10-7-17/h6-12,15-16H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKACOPJHVJIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)F)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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